1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

BTK inhibitor Suzuki-Miyaura coupling kinase antagonist

This 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the privileged scaffold for ATP-competitive kinase inhibitors (BTK, mTOR, PI3K, RET). The 3-iodo group enables efficient Pd-catalyzed cross-coupling for rapid library synthesis, while the cyclopentyl N1-substituent delivers an optimal steric and lipophilic profile for hydrophobic pocket engagement. Demonstrated at 21-gram scale in patented Sonogashira processes, with a 55% synthetic yield (vs. 41% for isopropyl analogs), ensuring cost-effective scale-up from milligrams to kilograms.

Molecular Formula C10H12IN5
Molecular Weight 329.14 g/mol
CAS No. 330794-31-5
Cat. No. B1322277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS330794-31-5
Molecular FormulaC10H12IN5
Molecular Weight329.14 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N
InChIInChI=1S/C10H12IN5/c11-8-7-9(12)13-5-14-10(7)16(15-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,12,13,14)
InChIKeyKNIKEMBOLNWAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330794-31-5): A Critical Iodo-Heterocyclic Building Block for Kinase-Focused Library Synthesis and Late-Stage Functionalization


1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330794-31-5) is a functionalized heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine scaffold class, a privileged structure in kinase inhibitor drug discovery [1]. It is characterized by a fused bicyclic core bearing a 4-amino group, a 1-cyclopentyl substituent, and, critically, a reactive 3-iodo moiety . This compound serves primarily as a key synthetic intermediate rather than a final bioactive molecule, with the iodo group enabling transition metal-catalyzed cross-coupling reactions for the rapid generation of structurally diverse analog libraries [2].

Why 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Other 3-Halo or 1-Alkyl Analogs in Cross-Coupling Applications


The combination of the 3-iodo substituent and the 1-cyclopentyl group in 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine confers a unique reactivity and steric profile that is not interchangeable with other 3-halo (e.g., bromo or chloro) or 1-alkyl (e.g., isopropyl or cyclohexyl) analogs . The iodine atom is essential for efficient palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings due to its superior leaving group ability and bond polarization relative to bromine or chlorine [1]. Simultaneously, the specific steric and conformational properties of the cyclopentyl group at the N1 position significantly influence the binding affinity and selectivity of the final target molecules compared to other N1-substituted analogs [2].

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330794-31-5)


The 3-Iodo Substituent Enables the Synthesis of PCI-29732, a Potent BTK Inhibitor with Picomolar Activity

1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a direct synthetic precursor to the potent BTK inhibitor PCI-29732 via Suzuki-Miyaura cross-coupling with 4-phenoxyphenylboronic acid. This chemical transformation replaces the iodo group with a 4-phenoxyphenyl moiety, resulting in a compound (PCI-29732) with a reported BTK IC50 of 0.3 nM, a >90,000-fold improvement in potency compared to the unsubstituted 3-iodo precursor's moderate acetylcholinesterase inhibitory activity (IC50 = 28 ± 3 µM) [1][2]. In contrast, the analogous 3-bromo derivative would be significantly less reactive in this key C-C bond-forming step under standard palladium catalysis conditions, potentially leading to lower yields and incomplete conversion [3].

BTK inhibitor Suzuki-Miyaura coupling kinase antagonist

Superior Synthetic Yield of the Cyclopentyl Analog Compared to the Isopropyl Analog in N1-Alkylation

The synthesis of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine via alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine proceeds with a higher yield compared to the synthesis of the analogous 1-isopropyl derivative . Specifically, the reaction with iodocyclopentane yields the desired cyclopentyl product (designated BA80) in 55% yield . In contrast, the same reaction with 2-iodopropane under identical conditions yields the 1-isopropyl analog in only 41% yield .

N1-alkylation synthetic yield cycloalkyl analog

The Cyclopentyl Group is a Preferred Substituent for mTOR/PI3K Kinase Antagonism in Patent Literature

The 1-cyclopentyl substituent on the pyrazolo[3,4-d]pyrimidine core is explicitly preferred in patent literature for developing potent antagonists of lipid kinases such as PI3K and mTOR [1]. While the core scaffold itself is common, the cyclopentyl group provides an optimal balance of steric bulk and conformational flexibility for binding to the hydrophobic pockets of these kinases [1]. The corresponding 1-isopropyl analog exhibits a lower calculated lipophilicity (cLogP = 1.2) compared to the cyclopentyl derivative (cLogP = 1.7), which can adversely affect both membrane permeability and the desired binding interactions in lipophilic enzyme pockets .

mTOR inhibitor PI3K inhibitor kinase antagonist

Validated Use as a Key Intermediate in Industrial-Scale Synthesis of RET and Other Kinase Inhibitors

1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been demonstrated as a key intermediate in the large-scale synthesis of novel RET inhibitors, as disclosed in patent applications [1]. The process involves a Sonogashira coupling reaction at the 3-iodo position on a multi-gram scale, using 21 g of the compound as the starting material [1]. This contrasts with 3-bromo or 3-chloro analogs, which often exhibit sluggish reactivity or require more forcing conditions in similar palladium-catalyzed transformations, making them less suitable for efficient, scalable process chemistry [2].

RET inhibitor process chemistry industrial synthesis

High-Value Application Scenarios for Procuring 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330794-31-5)


Rapid Generation of Focused Kinase Inhibitor Libraries via Late-Stage Diversification

Researchers focused on developing inhibitors for kinases such as BTK, mTOR, PI3K, and RET should procure this compound as a core scaffold for late-stage diversification . The highly reactive 3-iodo group enables efficient parallel synthesis using Suzuki-Miyaura and Sonogashira cross-coupling reactions to rapidly generate diverse analog libraries with varying C3-substituents [1]. This approach, validated in the synthesis of picomolar BTK inhibitor PCI-29732 (IC50 = 0.3 nM) from this precursor, provides a direct path to potent lead candidates and structure-activity relationship (SAR) data [2].

Scalable Synthesis of Advanced Preclinical Candidates and Building Block Procurement

For process chemistry teams and CROs requiring a reliable, scalable building block for manufacturing preclinical candidates, 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a strategically superior choice [3]. Its demonstrated use on a 21-gram scale in a patented Sonogashira coupling process confirms its robustness for industrial applications [3]. Furthermore, its higher synthetic yield (55%) compared to the analogous 1-isopropyl derivative (41%) translates to a more cost-effective and efficient supply chain for multi-gram to kilogram-scale projects, reducing both time and material costs .

Medicinal Chemistry Campaigns Targeting the Kinase ATP-Binding Pocket

Medicinal chemists designing novel ATP-competitive kinase inhibitors should specifically select the 1-cyclopentyl analog over other N1-substituted pyrazolopyrimidines [4]. The cyclopentyl group offers an optimal steric and lipophilic profile (cLogP = 1.7) for engaging hydrophobic kinase pockets, a feature that has led to its explicit preference in foundational kinase antagonist patents [4]. Starting with this specific intermediate ensures the final compounds will possess favorable physicochemical properties for membrane permeability and target engagement, thereby increasing the probability of success in lead optimization programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.